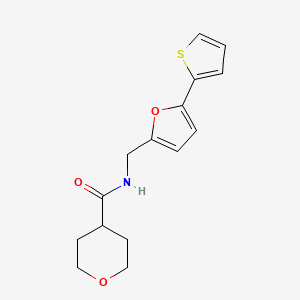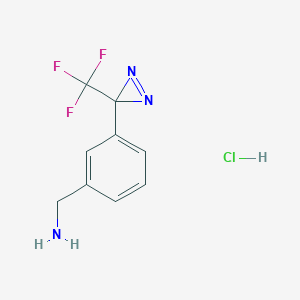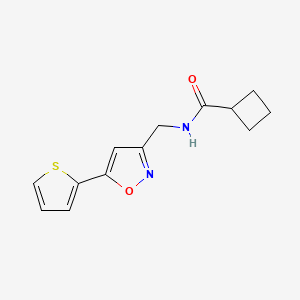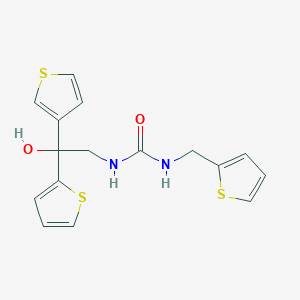
N-((5-(thiophène-2-yl)furan-2-yl)méthyl)tétrahydro-2H-pyran-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-(thiophen-2-yl)furan-2-yl)methyl)tetrahydro-2H-pyran-4-carboxamide, also known as TFP, is a synthetic compound that has gained attention in scientific research for its potential therapeutic applications. TFP belongs to the class of compounds known as furanocarboxamides, which have been shown to exhibit a range of biological activities. In
Applications De Recherche Scientifique
- Résultats de la recherche: Les chercheurs ont conçu et synthétisé une série de nouveaux dérivés de la N-(thiophène-2-yl)nicotinamide en combinant l'hétérocycle azoté de l'acide nicotinique avec l'hétérocycle soufré du thiophène . Ces composés ont été évalués pour leur activité fongicide contre le mildiou de la pastèque (CDM).
- Résultats: Deux composés, 4a (CE50 = 4,69 mg/L) et 4f (CE50 = 1,96 mg/L), ont montré d'excellentes activités fongicides, surpassant les fongicides commerciaux comme le diflumétorim et le flumorph. Le composé 4f, en particulier, s'est avéré prometteur comme candidat pour un développement ultérieur .
- Résultats de la recherche: Une étude connexe a porté sur les chalcones, y compris celles contenant le groupement furan-thiophène. Ces chalcones ont présenté des effets cytotoxiques variables sur les cellules de carcinome pulmonaire .
Activité fongicide
Effets cytotoxiques
Détermination de la structure cristalline
Mécanisme D'action
The mechanism of action of N-((5-(thiophen-2-yl)furan-2-yl)methyl)tetrahydro-2H-pyran-4-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation and inflammation. N-((5-(thiophen-2-yl)furan-2-yl)methyl)tetrahydro-2H-pyran-4-carboxamide has been shown to inhibit the activity of the enzyme AKT, which is involved in cell survival and proliferation. N-((5-(thiophen-2-yl)furan-2-yl)methyl)tetrahydro-2H-pyran-4-carboxamide has also been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. Further research is needed to fully elucidate the mechanism of action of N-((5-(thiophen-2-yl)furan-2-yl)methyl)tetrahydro-2H-pyran-4-carboxamide.
Biochemical and Physiological Effects
N-((5-(thiophen-2-yl)furan-2-yl)methyl)tetrahydro-2H-pyran-4-carboxamide has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that N-((5-(thiophen-2-yl)furan-2-yl)methyl)tetrahydro-2H-pyran-4-carboxamide can induce cell death in cancer cells and reduce inflammation in immune cells. In vivo studies have shown that N-((5-(thiophen-2-yl)furan-2-yl)methyl)tetrahydro-2H-pyran-4-carboxamide can reduce tumor growth and improve cognitive function in animal models of cancer and neurodegenerative diseases, respectively. N-((5-(thiophen-2-yl)furan-2-yl)methyl)tetrahydro-2H-pyran-4-carboxamide has also been shown to have low toxicity and is well-tolerated in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
N-((5-(thiophen-2-yl)furan-2-yl)methyl)tetrahydro-2H-pyran-4-carboxamide has several advantages for use in lab experiments. It is readily available and can be synthesized on a large scale. N-((5-(thiophen-2-yl)furan-2-yl)methyl)tetrahydro-2H-pyran-4-carboxamide has also been shown to have low toxicity and is well-tolerated in animal studies. However, N-((5-(thiophen-2-yl)furan-2-yl)methyl)tetrahydro-2H-pyran-4-carboxamide has some limitations for use in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its biological effects. Additionally, N-((5-(thiophen-2-yl)furan-2-yl)methyl)tetrahydro-2H-pyran-4-carboxamide may have off-target effects that need to be considered when interpreting experimental results.
Orientations Futures
There are several future directions for research on N-((5-(thiophen-2-yl)furan-2-yl)methyl)tetrahydro-2H-pyran-4-carboxamide. One area of interest is its potential as a treatment for various types of cancer. Further studies are needed to determine the optimal dosage and treatment regimen for N-((5-(thiophen-2-yl)furan-2-yl)methyl)tetrahydro-2H-pyran-4-carboxamide in cancer patients. Another area of interest is its potential as a treatment for neurodegenerative diseases. Studies are needed to determine the efficacy of N-((5-(thiophen-2-yl)furan-2-yl)methyl)tetrahydro-2H-pyran-4-carboxamide in animal models of these diseases and to investigate its mechanism of action. Additionally, N-((5-(thiophen-2-yl)furan-2-yl)methyl)tetrahydro-2H-pyran-4-carboxamide may have potential as a therapeutic agent for other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Further research is needed to explore these potential applications of N-((5-(thiophen-2-yl)furan-2-yl)methyl)tetrahydro-2H-pyran-4-carboxamide.
Méthodes De Synthèse
The synthesis of N-((5-(thiophen-2-yl)furan-2-yl)methyl)tetrahydro-2H-pyran-4-carboxamide involves the reaction of 5-(thiophen-2-yl)furan-2-carbaldehyde with tetrahydro-2H-pyran-4-carboxylic acid in the presence of a coupling agent such as EDCI or DCC. The resulting intermediate is then treated with methylamine to yield the final product, N-((5-(thiophen-2-yl)furan-2-yl)methyl)tetrahydro-2H-pyran-4-carboxamide. This synthesis method has been optimized and can be performed on a large scale, making N-((5-(thiophen-2-yl)furan-2-yl)methyl)tetrahydro-2H-pyran-4-carboxamide readily available for scientific research.
Propriétés
IUPAC Name |
N-[(5-thiophen-2-ylfuran-2-yl)methyl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c17-15(11-5-7-18-8-6-11)16-10-12-3-4-13(19-12)14-2-1-9-20-14/h1-4,9,11H,5-8,10H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZABICHDHVDAAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NCC2=CC=C(O2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2411995.png)
![5-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methoxy-1-benzothiophene-2-carboxamide](/img/structure/B2411997.png)


![4-benzoyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2412002.png)

![5-tert-butyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B2412009.png)
![N-(4-bromophenyl)-2-[(cyanomethyl)(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2412010.png)
![(2E)-4-{[6-acetyl-3-(methoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B2412011.png)
![(2-Benzyl-2-azabicyclo[2.2.1]heptan-3-yl)methanol](/img/structure/B2412012.png)
![(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2412015.png)


